molecular formula C18H14O4 B14014233 Anthracene-1,4-diyl diacetate CAS No. 24301-50-6

Anthracene-1,4-diyl diacetate

Cat. No.: B14014233
CAS No.: 24301-50-6
M. Wt: 294.3 g/mol
InChI Key: SARCGSJLIZFGFY-UHFFFAOYSA-N
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Description

Anthracene-1,4-diyl diacetate is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two acetate groups attached to the 1 and 4 positions of the anthracene ring. Anthracene derivatives, including this compound, are of significant interest due to their unique photophysical and photochemical properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Anthracene-1,4-diyl diacetate can be synthesized through a series of chemical reactions involving anthracene derivatives. One common method involves the methylation, reduction, and acylation of 1,4-dihydroxyanthraquinone. The process typically includes the following steps :

    Methylation: 1,4-Dihydroxyanthraquinone is subjected to methylation to form 1,4-dimethoxyanthracene-9,10-dione.

    Reduction: The methylated product is then reduced to form anthracene-1,4-dione.

    Acylation: Finally, the reduced product undergoes acylation to yield this compound.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Anthracene-1,4-diyl diacetate undergoes various chemical reactions, including oxidation, reduction, and substitution . Some common reactions include:

    Oxidation: The compound can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can convert this compound back to its parent anthracene derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the anthracene ring, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anthracene-1,4-diyl diacetate has a wide range of scientific research applications :

    Chemistry: It is used as a precursor in the synthesis of various anthracene derivatives, which are valuable in organic synthesis and materials science.

    Biology: Anthracene derivatives are studied for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Some anthracene derivatives are investigated for their potential use in photodynamic therapy and as diagnostic agents.

    Industry: The compound is used in the production of dyes, organic light-emitting diodes (OLEDs), and other advanced materials.

Mechanism of Action

The mechanism of action of anthracene-1,4-diyl diacetate involves its interaction with molecular targets and pathways within biological systems . The compound can undergo photochemical reactions upon exposure to light, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which may contribute to the compound’s biological activities, such as cytotoxicity against cancer cells.

Comparison with Similar Compounds

Anthracene-1,4-diyl diacetate can be compared with other similar compounds, such as anthracene-9,10-diyl diacetate and anthracene-1,4-dione . While all these compounds share the anthracene core structure, their unique functional groups confer different chemical and physical properties. For example:

    Anthracene-9,10-diyl diacetate: This compound has acetate groups at the 9 and 10 positions, leading to different reactivity and applications compared to this compound.

    Anthracene-1,4-dione:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and suitability for various applications.

Properties

CAS No.

24301-50-6

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

(4-acetyloxyanthracen-1-yl) acetate

InChI

InChI=1S/C18H14O4/c1-11(19)21-17-7-8-18(22-12(2)20)16-10-14-6-4-3-5-13(14)9-15(16)17/h3-10H,1-2H3

InChI Key

SARCGSJLIZFGFY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C2=CC3=CC=CC=C3C=C12)OC(=O)C

Origin of Product

United States

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